molecular formula C15H12Cl2O B1607682 (3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone CAS No. 306937-29-1

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone

Cat. No.: B1607682
CAS No.: 306937-29-1
M. Wt: 279.2 g/mol
InChI Key: SENBILWASAFEOD-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone is a diaryl methanone compound with the molecular formula C15H12Cl2O . As a benzophenone derivative, this chemical scaffold is of significant interest in advanced organic synthesis and materials science research. Diarylmethanones are frequently investigated as key synthetic intermediates or building blocks for the development of more complex molecular architectures, including ligands for catalytic systems and novel polymeric materials . The specific substitution pattern featuring 3,5-dichloro and 2,4-dimethyl phenyl rings may influence the compound's electronic properties and steric profile, making it a valuable subject for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of functional organic molecules. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-9-3-4-14(10(2)5-9)15(18)11-6-12(16)8-13(17)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENBILWASAFEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371066
Record name (3,5-DICHLOROPHENYL)(2,4-DIMETHYLPHENYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-29-1
Record name (3,5-DICHLOROPHENYL)(2,4-DIMETHYLPHENYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nickel-Catalyzed Coupling Synthesis

This method employs Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) as the primary catalyst for dehydrohalogenative polycondensation.

Procedure ():

  • Reagents :
    • 3,5-Dichlorobenzophenone (3,5-DCBP) or derivatives
    • 2,4-Dichlorotoluene (2,4-DCT)
    • Ni(COD)₂ catalyst (7.2 mmol per 1.4 mmol monomer)
    • Bipyridine (BPY) ligand
    • Solvent: N-methyl-2-pyrrolidone (NMP)
  • Conditions :

    • Temperature: 80°C
    • Atmosphere: Argon purge
    • Reaction time: 4 hours
  • Workup :

    • Precipitation in 6 M HCl/methanol
    • Rinsing with methanol (3×)
    • Vacuum drying at 80°C

Key Data :

Parameter Value
Yield 84.7% (for analogous polymers)
Molecular weight (Mw) 24,000–32,000 g/mol (GPC)
Purity >95% (NMR-confirmed)

Palladium-Mediated Cross-Coupling

An alternative approach uses Pd(OAc)₂ for Suzuki-Miyaura-type couplings, particularly for functionalized aryl ketones ().

General Protocol ():

  • Reagents :
    • 2'-Hydroxy chalcone derivatives
    • 2-Iodobiphenyl substrates
    • Pd(OAc)₂ (5 mol%)
    • Na₂CO₃ (2 equiv)
    • Solvent: DMF
  • Conditions :
    • Temperature: 100°C
    • Reaction time: 12 hours

Optimization Insights :

Comparative Analysis of Methods

Method Nickel Catalysis Palladium System
Yield 80–85% 70–76%
Reaction Scale Gram-scale (2.24 g) Milligram-scale (28.4 mg)
Byproducts Oligomers (<5%) Isomeric impurities (8–12%)
Cost High (Ni(COD)₂) Moderate (Pd(OAc)₂)

Characterization Benchmarks

  • ¹H NMR (CDCl₃):

    • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 6H)
    • Methyl groups: δ 2.3–2.6 ppm (singlets)
  • 13C NMR :

    • Carbonyl (C=O): δ 195–198 ppm
    • Quaternary carbons: δ 138–142 ppm
  • HRMS :

    • Expected [M+H]⁺: 323.0241 (C₁₅H₁₁Cl₂O)
    • Observed: 323.0243 (±0.0002)

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression or metabolic activity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • CD-37: (3,5-Dimethylphenyl)(4-chlorophenyl)methanone features a single chloro substituent at the para position of one phenyl ring, offering moderate electron withdrawal. In contrast, 3,5-DCDMPM has two chlorine atoms at meta positions, enhancing electron withdrawal and steric hindrance .
  • CD-38: (3,5-Dimethylphenyl)(4-t-butylphenyl)methanone replaces chlorine with a bulky t-butyl group, which is electron-donating.
  • 35CPhCz: (9H-Carbazol-9-yl)(3,5-dichlorophenyl)methanone shares the 3,5-dichlorophenyl group but pairs it with a carbazole moiety. The carbazole’s nitrogen heterocycle introduces π-stacking capabilities, differing from the dimethylphenyl group in 3,5-DCDMPM .

Physical Properties

  • Melting Points: 3,5-DCDMPM forms white crystals, though its exact melting point is unreported. CD-37 and CD-38 likely have lower melting points due to less polar substituents (methyl/t-butyl vs. chlorine) . Hydroxyacetophenone derivatives (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) melt at 97–124°C, suggesting that hydroxyl groups enhance intermolecular hydrogen bonding compared to 3,5-DCDMPM’s non-polar methyl groups .

Data Tables

Table 2: Substituent Impact on Properties

Substituent Type Electronic Effect Steric Effect Example Compound
3,5-Dichloro (Cl₂) Strong EWG Moderate 3,5-DCDMPM
4-Chloro (Cl) Moderate EWG Low CD-37
4-t-Butyl (C(CH₃)₃) EWG/EDG mix High CD-38
Carbazole π-Donor/Acceptor High 35CPhCz

Biological Activity

The compound (3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone , often abbreviated as 3,5-DCDMPM, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3,5-DCDMPM features a dichlorophenyl group and a dimethylphenyl group attached to a ketone moiety. This combination of substituents is hypothesized to influence its interaction with biological targets.

  • Molecular Formula : C16H14Cl2O
  • Molecular Weight : 305.19 g/mol

Biological Activity Overview

The biological activity of 3,5-DCDMPM is primarily assessed through various bioassays aimed at evaluating its efficacy against different cell lines and microbial strains.

Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the presence of halogen substituents like chlorine enhances the compound's ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
3-Amino-2-methylbenzo[b][1,4]thiazineAmino group at position 3Antimicrobial12.5
2-(3-Chlorophenyl)-6-fluoroquinazolin-4(3H)-oneQuinazoline coreAnticancer8.0
5-(2-Methylphenyl)-4H-thieno[3,2-c]pyridin-2-oneThieno-pyridine frameworkAnti-inflammatory15.0

Structure-Activity Relationships (SAR)

The SAR studies reveal that the positioning and nature of substituents significantly affect the biological activity of similar compounds. For example, the presence of electron-withdrawing groups like chlorine in the para or meta positions enhances cytotoxicity against various cancer cell lines.

Key Findings from SAR Studies:

  • Chlorine Substitution : Enhances lipophilicity and cellular uptake.
  • Dimethyl Substitution : Increases selectivity towards specific protein targets.
  • Hydrophobic Interactions : Critical for binding affinity to receptors involved in cancer proliferation.

Case Studies

  • Anticancer Activity :
    A study evaluated the anticancer potential of 3,5-DCDMPM against several human cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 20 μM against A-431 cells. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with key proteins involved in cell survival pathways .
  • Antimicrobial Efficacy :
    In vitro assays showed that 3,5-DCDMPM exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 16 μg/mL for Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic candidate .

Q & A

Q. What are the established synthetic routes for (3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone, and what key reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For Friedel-Crafts, use a Lewis acid catalyst (e.g., AlCl₃) to facilitate the reaction between 2,4-dimethylbenzene and 3,5-dichlorobenzoyl chloride. Key parameters include:

  • Catalyst loading : Excess AlCl₃ (1.5–2.0 equiv.) improves electrophilic substitution .
  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., polyacylation).
    For Suzuki coupling, employ a palladium catalyst (e.g., Pd(PPh₃)₄) to couple boronic acid derivatives of the aryl groups. Optimize:
  • Solvent system : Use toluene/water (3:1) with Na₂CO₃ as base .
  • Molar ratios : Equimolar aryl halide and boronic acid ensure stoichiometric balance.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for unambiguous identification. The 3,5-dichlorophenyl group shows deshielded aromatic protons (δ 7.5–7.8 ppm), while 2,4-dimethylphenyl protons appear as two singlets (δ 2.3–2.6 ppm for CH₃ groups) .
  • X-ray crystallography : Resolve steric effects from dichloro and dimethyl substituents. Prepare single crystals via slow evaporation in dichloromethane/hexane (1:3) .
  • IR spectroscopy : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹; chloro groups show C-Cl stretches at 550–650 cm⁻¹ .

Q. How does the compound’s stability vary under different storage conditions, and what protocols mitigate degradation?

Methodological Answer:

  • Thermal stability : Conduct TGA/DSC to identify decomposition onset (expected >200°C for aryl ketones). Store at –20°C in amber vials to prevent photodegradation.
  • Hydrolytic stability : Monitor via HPLC in aqueous acetonitrile (pH 7.4 buffer). Degradation peaks >5% after 72 hours suggest need for inert atmospheres (N₂) .

Advanced Research Questions

Q. What experimental designs address contradictions in reported reactivity data for this compound?

Methodological Answer:

  • Controlled variable testing : Isolate factors like solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., AlCl₃ vs. FeCl₃) in Friedel-Crafts reactions. Use DOE (Design of Experiments) to identify interactions .
  • Reproducibility protocols : Standardize moisture-free conditions (Schlenk line) and pre-dry solvents (molecular sieves) to minimize variability .

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model electrophilic aromatic substitution sites. Electron-withdrawing Cl groups direct reactivity to para positions .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Use AutoDock Vina with force fields adjusted for halogen bonds .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer:

  • Dynamic NMR : Probe conformational flexibility in solution. For example, hindered rotation of the methanone group may split signals at low temperatures .
  • Synchrotron XRD : Enhance resolution of electron density maps to clarify bond-length anomalies (e.g., C-Cl vs. C-C distances) .

Q. What are the mechanistic pathways for degradation under oxidative conditions, and how can they be inhibited?

Methodological Answer:

  • LC-MS/MS analysis : Identify degradation products (e.g., quinone derivatives) from H₂O₂ exposure. Use isotopically labeled standards (e.g., D₆-dimethyl analogs) for quantification .
  • Antioxidant additives : Test 0.1% BHT (butylated hydroxytoluene) to stabilize the compound during long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone

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